molecular formula C7H9NO3S B181636 2-Amino-5-methylbenzenesulfonic acid CAS No. 88-44-8

2-Amino-5-methylbenzenesulfonic acid

Cat. No. B181636
CAS RN: 88-44-8
M. Wt: 187.22 g/mol
InChI Key: LTPSRQRIPCVMKQ-UHFFFAOYSA-N
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Description

2-Amino-5-methylbenzenesulfonic acid, also known as 4-Aminotoluene-3-sulfonic acid, Ptmsptmsa, or Benzenesulfonic acid, 2-amino-5-methyl-, is an organic compound . It is a colorless to slightly reddish crystalline powder .


Synthesis Analysis

The synthesis of 2-Amino-5-methylbenzenesulfonic acid involves several steps. The nitration process is one step in its synthesis, which was improved by optimizing nitration reaction conditions, improving product separation method to eliminate salty scrap acid and cycle use of the concentrated sulfuric acid . Another study explored the enrichment of aminobenzoic acids and aminotoluenesulfonic acids using graphitized carbon black (GCB) by solid-phase extraction .


Molecular Structure Analysis

The molecular formula of 2-Amino-5-methylbenzenesulfonic acid is C7H9NO3S . Its structure contains a total of 21 bonds, including 12 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), 1 hydroxyl group, and 1 sulfonic (thio-/dithio-) acid .


Physical And Chemical Properties Analysis

2-Amino-5-methylbenzenesulfonic acid is a colorless to slightly reddish crystalline powder . It has a molecular weight of 187.22 g/mol .

Scientific Research Applications

Indirect Fluorescent Visualization in Chromatography

2-Amino-5-methylbenzenesulfonic acid has been used as an indirect fluorescent visualization reagent in reversed phase ion pair chromatography. This application allows for the quantitative analysis of aliphatic amines, using a solvent system that includes 2-amino-5-methylbenzenesulfonic acid (Gallo & Walters, 1986).

Improvement in Nitration Process

This compound plays a role in optimizing the nitration process in the synthesis of related chemicals, such as 2-amino-5-chloro-4-methylbenzenesulfonic acid. Research has focused on improving the yield and efficiency of this process by adjusting reaction conditions (Li et al., 2015).

Solubility Studies

The solubility of 2-amino-5-methylbenzenesulfonic acid in various solvents has been a subject of study, which is crucial for its application in different chemical processes. These studies help in understanding the physical properties and improving the separation processes of the compound (Li et al., 2015).

Synthesis and Chemical Reactions

Research has also focused on the chemical reactions involving 2-amino-5-methylbenzenesulfonic acid, such as its role in synthesizing various chemical compounds. This includes its use in the synthesis of sulfonated Schiff base copper(II) complexes, which are effective catalysts in certain oxidation reactions (Hazra et al., 2015).

Electrochemical Applications

2-Amino-5-methylbenzenesulfonic acid has been utilized in the development of electrochemical sensors, particularly in the creation of sulfonated polyaniline coated mercury film electrodes. These electrodes have applications in the voltammetric analysis of metals in water, demonstrating the compound's utility in environmental monitoring (Fungaro, 2001).

Biomedical Research

In biomedical research, derivatives of 2-amino-5-methylbenzenesulfonic acid have been used in generating broad specificity antibodies for sulfonamide antibiotics. This application is significant for developing sensitive assays, like ELISA, for analyzing samples in veterinary medicine and food safety (Adrián et al., 2009).

Crystal Structure Analysis

The crystal structure of compounds related to 2-amino-5-methylbenzenesulfonic acid has been analyzed to understand their molecular properties. This includes studies on the crystal structure of its dihydrate form, which contributes to our understanding of its chemical behavior and potential applications (Pisareva et al., 2010).

Safety And Hazards

2-Amino-5-methylbenzenesulfonic acid is known to cause severe skin burns and eye damage . Handling should be done in a well-ventilated place, with suitable protective clothing, and contact with skin and eyes should be avoided .

properties

IUPAC Name

2-amino-5-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H9NO3S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,8H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPSRQRIPCVMKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7026526
Record name 2-Amino-5-methylbenzenesulfonic acid
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Molecular Weight

187.22 g/mol
Source PubChem
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Physical Description

Dry Powder
Record name Benzenesulfonic acid, 2-amino-5-methyl-
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Product Name

2-Amino-5-methylbenzenesulfonic acid

CAS RN

88-44-8
Record name 2-Amino-5-methylbenzenesulfonic acid
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Record name 2-Amino-5-methylbenzenesulfonic acid
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Record name 4-Aminotoluene-3-sulfonic acid
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Record name Benzenesulfonic acid, 2-amino-5-methyl-
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Record name 4-aminotoluene-3-sulphonic acid
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Record name 2-AMINO-5-METHYLBENZENESULFONIC ACID
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Synthesis routes and methods

Procedure details

31.4 Parts of 8-amino-naphthol-3,6-disulphonic acid are condensed with cyanuric chloride at 0° C. and pH 1 to 2. To the suspension of the primary condensation product is added an aqueous solution of 21 parts of the sodium salt of 2,4-diaminobenzenesulphonic acid and condensation is effected at a pH of 4 to 5. When the condensation is complete, the secondary condensation product is coupled at pH 6 to 6.5 with the diazo compound obtained from 18.7 parts of 2-amino-5-methylbenzenesulphonic acid. The red dye solution is then added to a suspension of 2-(2'-sulphophenylamino)-4,6-difluoro-1,3,5-triazine prepared by condensing 17.3 parts of 2-aminobenzenesulphonic acid with 13.5 parts of 2,4,6-trifluoro-1,3,5-triazine at 0° C. The hydrogen fluoride liberated during the condensation is neutralised continously by adding sodium carbonate solution. When the condensation is complete, the reaction product is isolated in the form of a red powder by evaporating the water under reduced pressure. The dye colours cellulose fibres in fast, bluish red shades.
[Compound]
Name
8-amino-naphthol-3,6
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[Compound]
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21
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[Compound]
Name
diazo
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
XL He, YQ Wang, KQ Ling - Talanta, 2008 - Elsevier
… 2-amino-4-phenylthiozole with 4-methyl-2-sulfobenzenediazonium salt under weak acidic conditions; the latter was generated in situ by treating 2-amino-5-methylbenzenesulfonic acid …
Number of citations: 12 www.sciencedirect.com
AA Gallo, FH Walters - Analytical Letters, 1986 - Taylor & Francis
… ABSTRACT 2-Amino-5-methylbenzenesulfonic acid has been investiqated as an indirect fluorescent visualization reagent in reversed phase ion pair chrornatoqraphy. Aliphatic amines …
Number of citations: 5 www.tandfonline.com
JE Bailey Jr - Journal of the Association of Official Analytical …, 1984 - academic.oup.com
… A reverse phase liquid chromatographic method is presented for the simultaneous determination of 2-amino-5-methylbenzenesulfonic acid, 5-amino-2-methylbenzenesulfonic acid, …
Number of citations: 5 academic.oup.com
M MIYAGOSHI, Y HAYAKAWA, M NAGATA… - Eisei kagaku, 1987 - jstage.jst.go.jp
… When the amount of diazotized 2-amino-5-methylbenzenesulfonic acid in the diazo solution was more than that of 3-hydroxy-2-naphthalenecarboxylic acid in the coupling solution in …
Number of citations: 2 www.jstage.jst.go.jp
BP Harp, AL Scher, HHW Yang… - Journal of AOAC …, 2009 - academic.oup.com
… Manufacturing intermediates determined are 2-amino-5-methylbenzenesulfonic acid (PTMS) and 3-hydroxy-2-naphthalenecarboxylic acid (3-hydroxy-2-naphthoic acid). Subsidiary …
Number of citations: 11 academic.oup.com
M Perez-Gonzalez, N Vu, BP Harp - Journal of AOAC …, 2015 - academic.oup.com
… The intermediates are 2-amino-5-methylbenzenesulfonic acid (PTMS) and 3-hydroxy-2-naphthalenecarboxylic acid (3-hydroxy-2-naphthoic acid). The subsidiary colors are 3-hydroxy-4-…
Number of citations: 4 academic.oup.com
KA Kornev, AY Zheltov - Russian journal of general chemistry, 2003 - Springer
… and isolation and purification of 2-amino-5-chlorobenzenesulfonic acid were performed following the procedures described above for 2-amino-5-methylbenzenesulfonic acid. Yield 25.2 …
Number of citations: 3 link.springer.com
GL Lamoureux, DG Rusness, P Schroder - Pesticide Biochemistry and …, 1993 - Elsevier
… 267 nmol of a reference compound, 2-amino-5-methylbenzenesulfonic acid, or 2.67 nmol of … The reference compound, 2-amino-5-methylbenzenesulfonic acid (500 pig) was oxidized in …
Number of citations: 32 www.sciencedirect.com
SL Bekö, SD Thoms, J Brüning, E Alig, J van de Streek… - 2010 - degruyter.com
… magic-angle spinning (CP-MAS) together with 13C-{1H} high-power decoupling on the derivatives 2-aminobenzenesulfonic acid and 2-amino-5-methylbenzenesulfonic acid revealed …
Number of citations: 18 www.degruyter.com
CT Burns, S Shang, R Thapa, MS Mashuta - Tetrahedron Letters, 2012 - Elsevier
… We successfully converted 2-amino-5-methylbenzenesulfonic acid into 2-amino-5-methylbenzenesulfonyl chloride (1) in 80% yield. The 2-amino-5-methylbenzenesulfonyl chloride was …
Number of citations: 8 www.sciencedirect.com

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